[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine

Catalog No.
S901469
CAS No.
1936117-70-2
M.F
C12H13NS
M. Wt
203.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine

CAS Number

1936117-70-2

Product Name

[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine

IUPAC Name

(2-methyl-4-thiophen-2-ylphenyl)methanamine

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

InChI

InChI=1S/C12H13NS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-7H,8,13H2,1H3

InChI Key

GSRQUUZGAJAFLJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)CN

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)CN

[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine is an organic compound characterized by its unique structure that includes a thiophene ring and a methyl-substituted phenyl group. Its molecular formula is C12H13NC_{12}H_{13}N, and it has a molecular weight of approximately 187.24 g/mol. The presence of the thiophene moiety contributes to its potential chemical reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The chemical behavior of [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine can be explored through various types of reactions:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction reactions, converting it into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, leading to the formation of various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new materials and pharmaceuticals.

Preliminary studies suggest that [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine exhibits various biological activities. Compounds with similar structures have shown potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties: Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammation.
  • Anticancer Potential: Research indicates that certain analogs may possess cytotoxic effects on cancer cell lines.

The specific biological mechanisms of action for [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine remain to be fully elucidated but warrant further investigation.

The synthesis of [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine can be approached through several methods:

  • Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent to form the thiophene ring, followed by attachment to the phenyl ring.
  • Amination Reactions: Starting from appropriate halogenated precursors, nucleophilic substitution reactions can introduce the amine functionality.
  • Industrial Production Methods: Large-scale synthesis often employs optimized reaction conditions, catalysts, and controlled environments to enhance yield and purity.

These synthetic routes offer various advantages depending on the desired application and scale of production.

[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine has potential applications in several fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Material Science: The compound may serve as a building block for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
  • Chemical Research: It can be utilized as a reagent in synthetic organic chemistry for creating more complex molecules.

Understanding the pharmacodynamics of [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine is crucial for its application in medicinal chemistry. Interaction studies typically focus on:

  • Binding Affinities: High-throughput screening methods assess how well the compound binds to specific biological targets.
  • Functional Responses: Evaluating how these interactions influence cellular pathways and biological responses can provide insights into its therapeutic potential.

These studies are essential for predicting efficacy and safety profiles in drug development.

Several compounds share structural similarities with [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine, making them relevant for comparison:

Compound NameStructural FeaturesUnique Properties
4-MethylphenylmethanamineSimilar amine structure without thiophenePotentially different biological activities
3-(Thiophen-2-yl)anilineContains thiophene but lacks methyl substitutionDifferent electronic properties
4-AminobenzothiopheneBenzothiophene structureMay exhibit distinct pharmacological profiles
4-Methyl-N,N-dimethylanilineDimethylated amineEnhanced lipophilicity affecting bioavailability

These comparisons highlight the unique aspects of [2-Methyl-4-(thiophen-2-yl)phenyl]methanamine while suggesting avenues for further research into its derivatives and analogs. The combination of its structural features and biological activity positions it as a noteworthy compound within its class.

XLogP3

2.5

Dates

Last modified: 04-14-2024

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